molecular formula C13H24N4O3S B041137 (+)-噻吗洛尔 CAS No. 26839-76-9

(+)-噻吗洛尔

货号 B041137
CAS 编号: 26839-76-9
分子量: 316.42 g/mol
InChI 键: BLJRIMJGRPQVNF-SNVBAGLBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(-)-Timolol is a synthetic beta-blocker that is used in the treatment of various cardiovascular conditions, including hypertension and angina. It is also used to treat glaucoma and certain types of migraine headaches. (-)-Timolol is a racemic mixture of two enantiomers, (R)- and (S)-timolol, with the (R)-enantiomer being the active form. (-)-Timolol has a long history of use in medicine and has been studied extensively.

科学研究应用

  1. 眼科应用:

    • 它通过阻断内源性肾上腺素能刺激来降低眼内压,该刺激有助于睫状突形成房水,特别适用于青光眼的治疗 (Neufeld, 1979)
    • 噻吗洛尔已被证明在 0.5% 和 0.25% 的剂量水平上都能降低眼内压,表明其在各种浓度下都有效 (Affrime 等,1980)
    • 接触透镜在接触自然光时释放噻吗洛尔的创新技术,为青光眼患者提供了优于传统滴眼液的优势,表明了一种被动和持续的药物输送机制 (Mu 等,2018)
    • 它可能对视网膜动脉有血管收缩作用,影响眼内血流 (Martin & Rabineau, 2005)
  2. 心血管应用:

    • 噻吗洛尔显着降低心率,防止缺血性损伤在心肌中扩散,这在急性心肌缺血等情况下是有益的 (Lefer, Cohn, & Osman, 1977)
    • 它已有效治疗心绞痛、高血压,并可能降低心肌梗死患者的死亡率和再梗死率,表明其广泛的心血管应用 (Dunn & Frohlich, 1981)
  3. 神经保护作用:

    • 噻吗洛尔已证明对视网膜损伤具有直接的神经保护作用,无论是在体外还是在体内,表明其在保护神经组织方面的潜力 (Goto 等,2002)
  4. 皮肤科应用:

    • 它用于皮肤科治疗婴儿血管瘤、化脓性肉芽肿、卡波西肉瘤、慢性伤口愈合、术后伤口、寻常痤疮、酒渣鼻和湿疹等疾病,展示了其多功能性 (Alzaid 等,2021)
  5. 不良反应和注意事项:

    • 虽然通常耐受性良好,但噻吗洛尔在某些情况下会导致过敏性接触性皮炎,强调需要仔细监测和考虑患者病史 (Vozmediano 等,1986)
    • 无防腐剂的 0.5% 噻吗洛尔滴眼液可最大程度地减少毒性不良反应,推荐用于眼表疾病、长期多滴疗法或因防腐剂而感到不适的患者 (Rosin & Bell, 2013)

属性

IUPAC Name

(2R)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4O3S/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17/h10,14,18H,4-9H2,1-3H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLJRIMJGRPQVNF-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC[C@H](COC1=NSN=C1N2CCOCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801318141
Record name (R)-Timolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801318141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-Timolol

CAS RN

26839-76-9
Record name (R)-Timolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26839-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Timolol, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026839769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-Timolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801318141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-1-(tert-butylamino)-3-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.652
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TIMOLOL, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BG20ZUO2E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(+)-Timolol
Reactant of Route 2
Reactant of Route 2
(+)-Timolol
Reactant of Route 3
Reactant of Route 3
(+)-Timolol
Reactant of Route 4
Reactant of Route 4
(+)-Timolol
Reactant of Route 5
Reactant of Route 5
(+)-Timolol
Reactant of Route 6
Reactant of Route 6
(+)-Timolol

Citations

For This Compound
76,200
Citations
TJ Zimmerman, HE Kaufman - Archives of Ophthalmology, 1977 - jamanetwork.com
… timolol solutions of 0.1% though 1.0%. There seems to be no difference in ocular hypotensive effect between timolol … The timolol ophthalmic solutions and diluent used in this study were …
Number of citations: 281 jamanetwork.com
TJ Zimmerman, HE Kaufman - Archives of Ophthalmology, 1977 - jamanetwork.com
… Timolol maléate /i-adrenergic ''locking agent, may be such a new drug for the treatment of glaucoma. Timolol … were placebo, 0.5% timolol maléate, and 1.5% timolol maléate. One eye …
Number of citations: 470 jamanetwork.com
MA Kass, M Gordon, RE Morley, DW Meltzer… - American journal of …, 1987 - Elsevier
… Of the 110 patients included in this study 50 administered timolol alone. Fifteen patients ad ministered timolol and one or more other ocu lar hypotensive agents excluding pilocarpine. …
Number of citations: 276 www.sciencedirect.com
EM Van Buskirk - Ophthalmology, 1980 - europepmc.org
Five hundred forty-seven reports of adverse reactions to timolol maleate received by the National Registry for Drug-induced Ocular Side Effects during an eleven-month period were …
Number of citations: 321 europepmc.org
MS Passo, EA Palmer, EM Van Buskirk - Ophthalmology, 1984 - Elsevier
… Abstract: Plasma timolol levels were measured in our timolol-treated glaucoma patients … chronic timolol therapy before, one hour, and three' hours after receiving one drop of 0.5% timolol…
Number of citations: 183 www.sciencedirect.com
Norwegian Multicenter Study Group - New England Journal of …, 1981 - Mass Medical Soc
… in the placebo group and 7.7 per cent in the timolol group — a reduction of 44.6 per cent (P = … in the timolol group (P = 0.0006). We conclude that long-term treatment with timolol in …
Number of citations: 871 www.nejm.org
…, Dorzolamide-Timolol Combination Study Group - Ophthalmology, 1998 - Elsevier
OBJECTIVE: To compare the dorzolamide-timolol fixed combination twice daily to its components, timolol maleate and dorzolamide hydrochloride, given in their usual monotherapy …
Number of citations: 148 www.sciencedirect.com
T Nieminen, T Lehtimäki, J Mäenpää… - … journal of clinical and …, 2007 - Taylor & Francis
… systematically absorbed fraction of ophthalmic timolol, with 0.5 % aqueous … timolol correlate with the changes in HR. Neither 0.5 % aqueous nor 0.1 % hydrogel formulations of timolol …
Number of citations: 116 www.tandfonline.com
M Volotinen, J Hakkola, O Pelkonen… - Basic & clinical …, 2011 - Wiley Online Library
… Earlier clinical studies have suggested that timolol is metabolized by CYP2D6, an … timolol metabolism, although also CYP2C19 may have a minor role. Liver is the principal site of timolol …
Number of citations: 72 onlinelibrary.wiley.com
…, I Adamsons, Dorzolamide-Timolol Study Group - Ophthalmology, 1998 - Elsevier
… -timolol combination twice daily and placebo three times daily or dorzolamide three times daily and timolol … In the open-label extension, 220 patients received the dorzolamide-timolol …
Number of citations: 166 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。